molecular formula C7H16Cl2N2O B2976123 rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2307731-64-0

rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B2976123
CAS No.: 2307731-64-0
M. Wt: 215.12
InChI Key: BWDLXXYRQBEYMS-VJBFUYBPSA-N
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Description

rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride: is a synthetic compound that features a cyclopropane ring substituted with a morpholine group and an amine group

Scientific Research Applications

Chemistry

In chemistry, rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, the compound may be used to study the effects of cyclopropane-containing molecules on biological systems, including enzyme interactions and cellular uptake.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways.

Industry

In the industrial sector, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by the morpholine.

    Amination: The amine group is introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The morpholine and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alcohols, or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-containing Amines: Compounds with similar cyclopropane and amine structures.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

The uniqueness of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride lies in its specific combination of a cyclopropane ring with a morpholine and amine group, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1R,2S)-2-morpholin-4-ylcyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-6-5-7(6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLXXYRQBEYMS-VJBFUYBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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